molecular formula C16H18ClNO B1363981 1-benzhydrylazetidin-3-ol Hydrochloride CAS No. 90604-02-7

1-benzhydrylazetidin-3-ol Hydrochloride

Cat. No. B1363981
Key on ui cas rn: 90604-02-7
M. Wt: 275.77 g/mol
InChI Key: LCHTWRWPHBRTNO-UHFFFAOYSA-N
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Patent
US05068231

Procedure details

N-Diphenylmethyl-3-hydroxyazetidine hydrochloride (I) was prepared from benzhydrylamine and epichlorohydrin according to Anderson and Lok, J. Org. Chem., 37:3953 (1972). I (41.33 g, 0.15 mole) and triethylamine (42 ml, 0.30 mole) were stirred in toluene (250 ml) while methane sulfonylchloride (12 ml, 0.15 m) was added dropwise over 10 minutes with stirring and the temperature was maintained between 4° and 12° C. TLC (silica gel, 10% ethyl acetate in methylene chloride) at one hour showed all starting materials had reacted. The mixture was filtered to remove the triethylamine hydrochloride which was rinsed twice with toluene. The filtrate and washings combined to about 450 ml of solution. To this solution was added m-trifluoromethylphenol (27.5 g, 0.17 mole), tetrabutyl ammonium bromide (2.4 g), 50% sodium hydroxide (24 g, 0.3 mole) and water (24 ml) and the mixture was stirred vigorously and heated to reflux under nitrogen for 2.5 hr. The toluene layer of the mixture was separated and washed once with water dried over sodium sulfate and evaporated to an oil. This oil was seeded and pumped on an oil pump overnight. A solid cake weighing 49.7 was obtained. Some of this solid was dissolved in isopropanol with brief heating. Water was then added to cause slight cloudiness. The mixture was seeded and cooled to cause crystallization. The white solid was collected by filtration, washed with 50% aquous isopropanol, and dried under vacuum overnight. Proton NMR showed slight contamination by silicone oil, m.p. 82.5°-84° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
42 mL
Type
reactant
Reaction Step Five
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
27.5 g
Type
reactant
Reaction Step Six
Quantity
24 g
Type
reactant
Reaction Step Six
Quantity
2.4 g
Type
catalyst
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:14])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([CH:17]1[O:19][CH2:18]1)[Cl:16].C(N(CC)CC)C.CS(Cl)(=O)=O.FC(F)(F)C1C=C(O)C=CC=1.[OH-].[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(C)C.O.C(OCC)(=O)C>[ClH:16].[C:2]1([CH:1]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:14]2[CH2:18][CH:17]([OH:19])[CH2:15]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:5.6,9.10,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
27.5 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained between 4° and 12° C
CUSTOM
Type
CUSTOM
Details
all starting materials had reacted
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the triethylamine hydrochloride which
WASH
Type
WASH
Details
was rinsed twice with toluene
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The toluene layer of the mixture was separated
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
washed with 50% aquous isopropanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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